molecular formula C8H11NO B13157477 1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one

Cat. No.: B13157477
M. Wt: 137.18 g/mol
InChI Key: QJDIVUYQOUEVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one is an organic compound with the molecular formula C8H11NO. It is a cyclopropyl derivative with an alkyne and an amino group attached to an ethanone backbone. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one typically involves the reaction of cyclopropyl ketone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the ketone. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethanol: A similar compound with an alcohol group instead of a ketone.

    1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethane: A derivative with a saturated carbon chain instead of a ketone.

Uniqueness

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl ring, alkyne, and amino group makes it a versatile compound for various research applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-cyclopropyl-2-(prop-2-ynylamino)ethanone

InChI

InChI=1S/C8H11NO/c1-2-5-9-6-8(10)7-3-4-7/h1,7,9H,3-6H2

InChI Key

QJDIVUYQOUEVIL-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(=O)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.